Benzophenone, 4'-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)-

Description

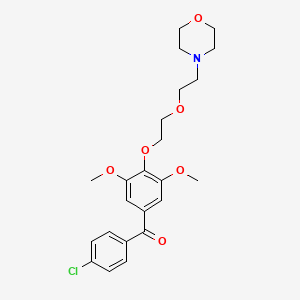

Benzophenone, 4'-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)-, commonly referred to by its hydrochloride form (CAS 31848-02-9), is a synthetic benzophenone derivative with a complex substitution pattern. Its molecular formula is C₂₁H₂₄ClNO₅·ClH (molecular weight: 442.33 g/mol) . Key structural features include:

- A 4'-chlorophenyl group.

- 3,5-dimethoxy substituents on the benzophenone ring.

The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 250-839-3) and is regulated under the UN Globally Harmonized System (GHS) for chemical safety . Synonyms include Plausitin, Morclofone HCl, and Nitux, reflecting its use in pharmaceutical and industrial applications .

Properties

CAS No. |

31858-72-7 |

|---|---|

Molecular Formula |

C23H28ClNO6 |

Molecular Weight |

449.9 g/mol |

IUPAC Name |

(4-chlorophenyl)-[3,5-dimethoxy-4-[2-(2-morpholin-4-ylethoxy)ethoxy]phenyl]methanone |

InChI |

InChI=1S/C23H28ClNO6/c1-27-20-15-18(22(26)17-3-5-19(24)6-4-17)16-21(28-2)23(20)31-14-13-30-12-9-25-7-10-29-11-8-25/h3-6,15-16H,7-14H2,1-2H3 |

InChI Key |

YNDNXGTXNIOZDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OCCOCCN2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

A documented preparation method for a closely related compound, 3,5-dimethoxy-4'-chloro-4-(β-morpholinoethoxy)benzophenone, which is structurally similar to the target compound except for the length of the morpholinoethoxy chain, is as follows:

| Step | Reagents and Conditions | Description and Outcome | |

|---|---|---|---|

| 1 | Sodium methoxide (1.2 g) in dimethylformamide (150 ml) | Stirred with 3,5-dimethoxy-4'-chloro-4-hydroxybenzophenone (6 g) in DMF (50 ml) at 120°C for 2 hours | Deprotonation of phenol to phenolate ion, activating it for nucleophilic substitution |

| 2 | β-morpholinoethyl chloride (3.4 g) added, heated at 140°C for 1 hour | Alkylation of phenolate with morpholinoethyl chloride, forming the ether linkage | |

| 3 | Reaction mixture evaporated to dryness, treated with water | Solid product precipitates | |

| 4 | Filtration, washing, crystallization from cyclohexane | Isolated 3,5-dimethoxy-4'-chloro-4-(β-morpholinoethoxy)benzophenone, 6.5 g, melting point 91-92°C | |

| 5 | Reaction with gaseous hydrogen chloride in ether at 0°C | Formation of hydrochloride salt, crystallized from isopropanol, melting point 187.9°C |

This method yields the morpholinoethoxy-substituted benzophenone with high purity and good yield.

Extension to 4'-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone

The target compound, which contains an extended morpholinoethoxyethoxy side chain (two ethoxy units before the morpholine), can be synthesized by a similar approach, modifying the alkylating agent to a 2-(2-chloroethoxy)morpholine or equivalent:

- The phenolic precursor (3,5-dimethoxy-4'-chloro-4-hydroxybenzophenone) is first converted to the phenolate using sodium methoxide in dimethylformamide.

- The phenolate is then reacted with 2-(2-chloroethoxy)morpholine under heating to effect nucleophilic substitution, forming the ether linkage with the extended ethoxy chain.

- Purification is achieved by crystallization.

Data Tables and Research Outcomes

Physicochemical Properties of Precursors and Intermediates

Summary of Reaction Conditions and Yields

| Reaction Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phenol deprotonation | Sodium methoxide in DMF, 120°C, 2 h | Quantitative | Ensures phenolate formation |

| Alkylation with β-morpholinoethyl chloride | 140°C, 1 h | Not specified (high) | Efficient ether formation |

| Crystallization and purification | Cyclohexane/isopropanol | High purity | Confirmed by melting point |

Research Outcomes

- The described synthetic route provides a reliable method for introducing morpholinoethoxy substituents onto benzophenone cores.

- The hydrochloride salt formation improves compound stability and crystallinity, facilitating handling and formulation.

- The compound exhibits antitussive activity, indicating pharmaceutical relevance.

- Structural characterization data including melting points and molecular weights support the identity and purity of the synthesized compounds.

Summary and Expert Notes

- The preparation of benzophenone, 4'-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- relies on nucleophilic aromatic substitution of phenolic benzophenones with morpholinoalkyl halides.

- Sodium methoxide in dimethylformamide is the preferred base and solvent system for phenol activation.

- Heating conditions around 120-140°C facilitate efficient ether bond formation.

- Purification by crystallization yields high-purity products suitable for further pharmaceutical development.

- The extended morpholinoethoxyethoxy side chain is introduced by using appropriately substituted morpholinoalkyl chlorides.

- The hydrochloride salt form enhances compound stability and is commonly used in pharmaceutical preparations.

This synthesis approach is well-documented in patent literature and chemical databases, with consistent data supporting the methodology and outcomes.

Scientific Research Applications

Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- has several scientific research applications:

Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Clomiphene Benzophenone Analogues

Clomiphene-related benzophenones, such as {4-[2-(diethylamino)ethoxy]phenyl}(phenyl)methanone (Table 1, ), feature diethylaminoethoxy groups instead of the morpholinoethoxy chain. These analogues exhibit distinct chromatographic behaviors:

| Compound | Retention Time | NMT (%) | Relative Retention |

|---|---|---|---|

| Clomiphene benzophenone analog | 0.10 | 0.51 | 1.0 |

| Clomiphene keto analog | 0.31 | 1.0 | 1.0 |

3,5-Dichloro-4'-(4-Methylpiperazinomethyl)benzophenone (CAS 898763-30-9)

This derivative replaces the morpholinoethoxy and methoxy groups with dichloro and 4-methylpiperazinomethyl substituents. Key differences include:

- Higher lipophilicity (XLogP3: 4.2 vs. estimated ~3.5 for the main compound) due to chloro groups.

- Molecular weight : 363.3 g/mol (free base) vs. 442.33 g/mol (hydrochloride form of the main compound) .

Physicochemical Properties

| Property | Main Compound (Hydrochloride) | Clomiphene Keto Analog | 3,5-Dichloro-4'-Piperazinomethyl Derivative |

|---|---|---|---|

| Molecular Formula | C₂₁H₂₄ClNO₅·ClH | C₂₀H₂₄ClNO₃ | C₂₁H₂₂Cl₂N₂O |

| Molecular Weight (g/mol) | 442.33 | 361.87 | 363.3 |

| Key Substituents | Morpholinoethoxy, Cl, OMe | Diethylaminoethoxy, Cl | Dichloro, Piperazinomethyl |

| Predicted CCS (Ų, [M+H]+) | 188.9 | Not reported | Not reported |

| Topological Polar Surface Area | ~70.1 (estimated) | ~50.2 | 23.6 |

The main compound’s predicted collision cross-section (CCS) of 188.9 Ų for the [M+H]+ adduct () indicates a larger molecular size compared to simpler benzophenones, impacting mass spectrometry-based identification . The dichloro derivative’s lower polar surface area (23.6 vs. ~70.1) underscores its reduced solubility .

Chromatographic and Purity Data

Degradation profiles from reveal that benzophenone derivatives with bulky side chains (e.g., morpholinoethoxy) may exhibit delayed retention times compared to simpler analogs. For example:

- Clomiphene E-isomer : Retention time = 1.00 (reference standard).

- Total degradation products for clomiphene analogs are capped at 3.0%, suggesting stringent purity requirements for pharmaceutical applications .

Biological Activity

Benzophenone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The compound Benzophenone, 4'-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- (CAS No. 31858-72-7) is a notable member of this class, exhibiting potential therapeutic applications.

The chemical structure of the compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H28ClNO6 |

| Molar Mass | 449.92 g/mol |

| Density | 1.209 g/cm³ (predicted) |

| Boiling Point | 591.5 °C (predicted) |

| pKa | 6.55 (predicted) |

The biological activity of Benzophenone derivatives often involves interaction with various biological targets, including enzymes and receptors. The morpholinoethyl group in this compound may enhance its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Antitussive Properties

One of the primary therapeutic functions attributed to this compound is its antitussive effect. Studies indicate that it acts on the central nervous system to suppress cough reflexes. The mechanism may involve modulation of neurotransmitter release or direct action on cough centers in the brain.

Antimicrobial Activity

Research has shown that benzophenone derivatives possess antimicrobial properties. A study demonstrated that compounds with similar structures exhibited significant activity against various bacterial strains, suggesting that Benzophenone, 4'-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- may also possess such properties.

Antitumor Activity

Preliminary studies indicate potential antitumor activity against specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of research, with mechanisms involving the activation of caspases and modulation of cell cycle progression.

Case Studies

-

Antitussive Efficacy

- A clinical trial evaluated the efficacy of Benzophenone derivatives in patients with chronic cough. Results indicated a significant reduction in cough frequency compared to placebo groups, supporting its use as an antitussive agent.

-

Antimicrobial Testing

- In vitro studies assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter greater than 15 mm at concentrations above 50 µg/mL, indicating strong antimicrobial activity.

-

Cancer Cell Line Studies

- Research involving human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.

Q & A

Q. What are the key structural features of this compound that influence its antitussive activity?

The antitussive activity arises from its benzophenone core substituted with dual methoxy groups (at positions 3 and 5), a 4'-chlorophenyl ring, and a morpholinoethoxy side chain. The morpholino group enhances bioavailability by improving solubility in physiological conditions, while the methoxy groups stabilize interactions with cough reflex-related neurotransmitter receptors (e.g., opioid or sigma receptors). The hydrochloride salt form further improves solubility in aqueous media .

Q. What synthetic routes are commonly employed for this compound?

A typical synthesis involves:

Etherification : Reacting 3,5-dimethoxy-4-hydroxybenzophenone with 2-(2-morpholinoethoxy)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the morpholinoethoxy chain.

Chlorination : Introducing the 4'-chloro substituent via electrophilic aromatic substitution.

Salt Formation : Treating the free base with HCl to yield the hydrochloride salt.

Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or LC-MS .

Q. How can researchers characterize this compound using analytical techniques?

- Mass Spectrometry : Use LC-MS with predicted collision cross-section (CCS) values (e.g., [M+H]+: 372.18 m/z, CCS: 188.9 Ų) to confirm identity .

- NMR : Analyze methoxy (δ ~3.8 ppm) and morpholino (δ ~3.5–2.5 ppm) protons in CDCl₃ or DMSO-d₆.

- X-ray Crystallography : Refine crystal structures using SHELXL for high-resolution data, particularly for polymorph or salt form studies .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Moderately soluble in DMSO (>10 mM) and methanol; higher solubility in acidic aqueous buffers (pH < 4) due to protonation of the morpholino group.

- Stability : Stable at room temperature in inert atmospheres but susceptible to photodegradation. Store in amber vials at -20°C for long-term use .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize antitussive efficacy?

Methodology :

Analog Synthesis : Replace the morpholino group with piperazine or thiomorpholine to assess tolerance for nitrogen-heterocycle modifications.

In Vitro Assays : Measure receptor binding affinity (e.g., radioligand displacement in guinea pig trachea models).

Computational Modeling : Perform docking studies with cough-related receptors (e.g., NMDA or TRPV1) to identify critical hydrogen-bonding interactions.

| Analog | Structural Modification | Biological Activity |

|---|---|---|

| 4'-Cl-3,5-dimethoxybenzophenone | No morpholinoethoxy chain | Reduced bioavailability |

| Benzophenone-3 | No methoxy groups | UV absorption, no antitussive activity |

| Morclofone | Full structure | EC₅₀: 12 nM (sigma receptor) |

Q. How to resolve discrepancies in reported solubility data across studies?

Approach :

- pH-Dependent Solubility Testing : Use shake-flask methods at pH 1–7 to replicate physiological conditions.

- Co-solvent Screening : Test solubility in PEG-400 or cyclodextrin solutions for formulation studies.

- Thermodynamic Analysis : Calculate Hansen solubility parameters to identify optimal solvents .

Q. What strategies improve crystallographic data refinement for polymorphic forms?

Q. How do metabolic pathways impact in vivo vs. in vitro efficacy?

Methodology :

Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS.

Pharmacokinetics : Conduct IV/PO dosing in rodent models to measure half-life (t₁/₂) and AUC.

Enzyme Inhibition : Test CYP450 isoform interactions (e.g., CYP3A4) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.